Cas no 67081-69-0 (2-Acetamido-3-methylbenzoic acid)

2-Acetamido-3-methylbenzoic acid is a substituted benzoic acid derivative featuring an acetamido group at the 2-position and a methyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its structural features, including the carboxyl and acetamido functionalities, make it suitable for further derivatization, enabling applications in medicinal chemistry and material science. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure allows for precise incorporation into complex synthetic pathways, making it a valuable reagent for researchers focusing on heterocyclic and aromatic compound synthesis.
2-Acetamido-3-methylbenzoic acid structure
67081-69-0 structure
Product name:2-Acetamido-3-methylbenzoic acid
CAS No:67081-69-0
MF:C10H11NO3
MW:193.19924
MDL:MFCD08691234
CID:1040943
PubChem ID:12639204

2-Acetamido-3-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Acetamido-3-methylbenzoic acid
    • 2-(ACETYLAMINO)-3-METHYLBENZOIC ACID
    • 2-Acetamino-3-methyl-benzoesaeure
    • 2-Acetamino-m-toluylsaeure
    • 2-Acetylamino-3-methylbenzoesaeure
    • 2-Acetylamino-3-methyl-benzoesaeure
    • 2-acetylamino-3-methylbenzoic acid
    • 2-acetylamino-3-methyl-benzoic acid
    • AC1Q1KJC
    • AG-G-53471
    • ANW-71711
    • CTK5C5708
    • SureCN950942
    • DTXSID80505280
    • 67081-69-0
    • 2-Acetamido-3-methylbenzoicacid
    • LUSVQRVZKWYZSU-UHFFFAOYSA-N
    • Z221300464
    • SCHEMBL950942
    • MFCD08691234
    • EN300-26186
    • AKOS000264428
    • G19619
    • benzoic acid, 2-acetylamino-3-methyl-
    • MDL: MFCD08691234
    • Inchi: InChI=1S/C10H11NO3/c1-6-4-3-5-8(10(13)14)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
    • InChI Key: LUSVQRVZKWYZSU-UHFFFAOYSA-N
    • SMILES: CC1=C(NC(C)=O)C(C(O)=O)=CC=C1

Computed Properties

  • Exact Mass: 193.07389321g/mol
  • Monoisotopic Mass: 193.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 66.4Ų

2-Acetamido-3-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B402405-500mg
2-acetamido-3-methylbenzoic Acid
67081-69-0
500mg
$ 365.00 2022-06-07
Enamine
EN300-26186-5.0g
2-acetamido-3-methylbenzoic acid
67081-69-0 95.0%
5.0g
$867.0 2025-03-21
Enamine
EN300-26186-0.25g
2-acetamido-3-methylbenzoic acid
67081-69-0 95.0%
0.25g
$110.0 2025-03-21
Aaron
AR006MTM-2.5g
2-Acetamido-3-methylbenzoic acid
67081-69-0 95%
2.5g
$831.00 2025-01-23
Aaron
AR006MTM-1g
2-Acetamido-3-methylbenzoic acid
67081-69-0 95%
1g
$437.00 2025-01-23
Aaron
AR006MTM-5g
2-Acetamido-3-methylbenzoic acid
67081-69-0 95%
5g
$1218.00 2023-12-13
1PlusChem
1P006MLA-100mg
2-Acetamido-3-methylbenzoic acid
67081-69-0 95%
100mg
$121.00 2025-02-21
A2B Chem LLC
AD08414-250mg
2-Acetamido-3-methylbenzoic acid
67081-69-0 95%
250mg
$151.00 2024-04-19
A2B Chem LLC
AD08414-1g
2-Acetamido-3-methylbenzoic acid
67081-69-0 95%
1g
$350.00 2024-04-19
Aaron
AR006MTM-500mg
2-Acetamido-3-methylbenzoic acid
67081-69-0 95%
500mg
$313.00 2025-01-23

2-Acetamido-3-methylbenzoic acid Related Literature

Additional information on 2-Acetamido-3-methylbenzoic acid

Research Briefing on 2-Acetamido-3-methylbenzoic Acid (CAS: 67081-69-0) in Chemical Biology and Pharmaceutical Applications

2-Acetamido-3-methylbenzoic acid (CAS: 67081-69-0) is a chemically synthesized benzoic acid derivative that has garnered increasing attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its acetamido and methyl substituents on the aromatic ring, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Recent studies have explored its role in drug design, particularly as a building block for small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-Acetamido-3-methylbenzoic acid as a precursor in the development of novel anti-inflammatory agents. The research team utilized this compound to synthesize a series of derivatives, which were then evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The results demonstrated that certain derivatives exhibited significant COX-2 inhibitory activity with improved selectivity over COX-1, suggesting potential for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

In the realm of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters highlighted the compound's utility in creating new antibacterial agents. Scientists modified the 2-Acetamido-3-methylbenzoic acid scaffold to target bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. Several synthesized analogs showed promising activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low micromolar range. These findings underscore the compound's potential as a starting point for addressing the growing challenge of antibiotic resistance.

From a chemical biology perspective, researchers have employed 2-Acetamido-3-methylbenzoic acid in the design of activity-based probes (ABPs) for studying enzyme function. A 2024 study in Chemical Science detailed the development of fluorescent probes incorporating this scaffold to visualize and quantify protease activity in live cells. The methyl group at the 3-position was found to enhance cellular permeability while maintaining target specificity, making these probes valuable tools for understanding protease involvement in cancer progression and other pathological conditions.

The compound's physicochemical properties have also been the subject of recent investigations. Computational studies published in Molecular Pharmaceutics in 2023 analyzed how the acetamido and methyl substitutions influence the molecule's solubility, lipophilicity, and metabolic stability. These properties are crucial for drug development, and the findings provide valuable insights for medicinal chemists seeking to optimize the bioavailability of derivatives based on this scaffold.

Looking forward, the versatility of 2-Acetamido-3-methylbenzoic acid continues to inspire new research directions. Current studies are exploring its application in targeted protein degradation strategies, particularly in the design of proteolysis-targeting chimeras (PROTACs). Early results suggest that derivatives of this compound can effectively serve as warheads for recruiting E3 ubiquitin ligases, opening possibilities for novel therapeutic approaches in oncology and neurodegenerative diseases.

In conclusion, 2-Acetamido-3-methylbenzoic acid (CAS: 67081-69-0) represents a valuable chemical entity with diverse applications in drug discovery and chemical biology. Its unique structural features enable the development of compounds with varied biological activities, while recent advances in synthetic methodologies have expanded the possibilities for its derivatization. As research continues to uncover new therapeutic targets and biological mechanisms, this compound is likely to remain an important tool in the medicinal chemist's arsenal.

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